Cyanogen isothiocyanate

Description

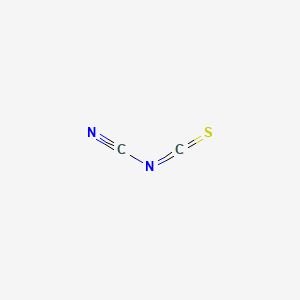

Cyanogen isothiocyanate (NCNCS) is a pseudohalogen compound characterized by the molecular formula N≡C–N=C=S. It is synthesized via thermal isomerization of sulfur dicyanide (NCSCN) or by heating a mixture of silver thiocyanate (AgSCN) and iodine (I₂) . Structurally, NCNCS exhibits a non-rigid, linear geometry with a large-amplitude CNC bending mode, making it a model system for studying quantum monodromy effects in molecular spectroscopy . The compound is highly reactive, polymerizing readily at room temperature to form yellow-red products, and is sensitive to moisture .

Properties

IUPAC Name |

carbononitridic isothiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2N2S/c3-1-4-2-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPYZMFURVPIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204581 | |

| Record name | Cyanogen isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56023-03-1 | |

| Record name | Cyanogen isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056023031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanogen isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanogen isothiocyanate can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with potassium thiocyanate. The reaction proceeds as follows:

NCCl+KSCN→NCNCS+KCl

Another method involves the reaction of cyanogen bromide with ammonium thiocyanate under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in specialized reactors to handle the reactive nature of the compound.

Chemical Reactions Analysis

Types of Reactions: Cyanogen isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

Addition Reactions: It can add to double bonds in alkenes to form isothiocyanate adducts.

Hydrolysis: It can hydrolyze in the presence of water to form cyanate and thiocyanate ions.

Common Reagents and Conditions:

Amines: Used in substitution reactions to form thiourea derivatives.

Alkenes: React with this compound in addition reactions.

Water: Hydrolyzes this compound to cyanate and thiocyanate ions.

Major Products Formed:

Thiourea Derivatives: Formed from substitution reactions with amines.

Isothiocyanate Adducts: Formed from addition reactions with alkenes.

Cyanate and Thiocyanate Ions: Formed from hydrolysis.

Scientific Research Applications

Cyanogen isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the isothiocyanate functional group into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.

Medicine: Investigated for its potential use in drug development due to its reactivity with biological molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Cyanogen isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and allyl isothiocyanate. While all these compounds share the -N=C=S functional group, they differ in their reactivity and applications:

Phenyl Isothiocyanate: Commonly used in the Edman degradation method for sequencing amino acids in peptides.

Allyl Isothiocyanate: Known for its presence in mustard oil and its use as a flavoring agent and antimicrobial compound.

Comparison with Similar Compounds

Comparison with Isomers: NCSCN and NCCNS

Cyanogen isothiocyanate shares isomerism with sulfur dicyanide (NCSCN) and cyanogen N-sulfide (NCCNS). Key differences include:

Comparison with Phenyl Isothiocyanate

Phenyl isothiocyanate (C₆H₅NCS) is a widely used aromatic isothiocyanate. Differences include:

- Applications: Phenyl isothiocyanate is employed in protein sequencing (Edman degradation) and antibody labeling due to its stability and selective reactivity with amines .

- Synthesis : Phenyl isothiocyanate is synthesized via reagents like acetyl chloride (yields up to 94%) , whereas NCNCS requires specialized thermal or halogen-driven methods .

- Toxicity: NCNCS is classified under hazardous cyanogens, requiring strict safety protocols, whereas phenyl isothiocyanate is handled under general laboratory guidelines .

Comparison with Functional Analogues

Isoselenocyanates

Isoselenocyanates (R–N=C=Se) are selenium analogues of isothiocyanates. Key distinctions:

- Reactivity: Isoselenocyanates react more slowly with amines and alcohols compared to isothiocyanates due to weaker C=Se bonds .

- Applications: Isoselenocyanates are explored in organoselenium chemistry, whereas NCNCS is studied for its spectroscopic properties .

Diisocyanates (e.g., Hexamethylene Diisocyanate)

Hexamethylene diisocyanate (HDI, O=C=N–(CH₂)₆–N=C=O) is a bifunctional compound used in polyurethane production. Contrasts include:

- Structure: HDI has two isocyanate groups, enabling polymerization, while NCNCS is monofunctional .

- Hazards: HDI is a respiratory irritant, whereas NCNCS poses risks as a cyanogen derivative (acute toxicity, lachrymatory effects) .

Reactivity and Stability

- Polymerization : NCNCS polymerizes at room temperature, unlike phenyl isothiocyanate, which remains stable under similar conditions .

- Solubility: Limited data exist, but NCNCS is presumed less soluble in polar solvents compared to 4-cyanobenzyl isothiocyanate (solubility: 1609 mg/L) .

- Thermal Stability: NCNCS decomposes upon heating, whereas isoselenocyanates exhibit higher thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.